molecular formula C17H15BrF2N4O3 B12421378 Binimetinib-13C,d3

Binimetinib-13C,d3

Cat. No.: B12421378
M. Wt: 445.24 g/mol
InChI Key: ACWZRVQXLIRSDF-KQORAOOSSA-N
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Description

Binimetinib-13C,d3 is a deuterated and carbon-13 labeled derivative of Binimetinib. Binimetinib is an orally available inhibitor of mitogen-activated protein kinase 1 and 2 (MEK1/2), which are key components of the MAPK/ERK signaling pathway. This pathway is often dysregulated in various cancers, making Binimetinib a valuable compound in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Binimetinib-13C,d3 involves the incorporation of deuterium and carbon-13 isotopes into the Binimetinib molecule. The specific synthetic routes and reaction conditions for this process are proprietary and not widely disclosed. the general approach involves the use of labeled precursors and specific reaction conditions to achieve the desired isotopic labeling .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. This involves the use of specialized equipment and stringent quality control measures to ensure the purity and consistency of the final product. The production process is designed to meet regulatory standards for pharmaceutical compounds .

Chemical Reactions Analysis

Types of Reactions

Binimetinib-13C,d3, like its parent compound Binimetinib, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Binimetinib-13C,d3 has a wide range of scientific research applications, including:

Mechanism of Action

Binimetinib-13C,d3 exerts its effects by inhibiting the activity of MEK1/2, which are key enzymes in the MAPK/ERK signaling pathway. This pathway is involved in cell proliferation, survival, and differentiation. By inhibiting MEK1/2, this compound disrupts the signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells. The molecular targets of this compound include the MEK1/2 enzymes, and its action results in the inhibition of downstream signaling molecules such as ERK1/2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Binimetinib-13C,d3 is unique due to its isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolism. The incorporation of deuterium and carbon-13 isotopes provides valuable information on the compound’s behavior in biological systems, making it a powerful tool in both research and clinical settings .

Properties

Molecular Formula

C17H15BrF2N4O3

Molecular Weight

445.24 g/mol

IUPAC Name

6-(4-bromo-2-fluoroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-(trideuterio(113C)methyl)benzimidazole-5-carboxamide

InChI

InChI=1S/C17H15BrF2N4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26)/i1+1D3

InChI Key

ACWZRVQXLIRSDF-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)F)C(=O)NOCCO

Canonical SMILES

CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)F)C(=O)NOCCO

Origin of Product

United States

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